Sopharanol -

Sopharanol

Catalog Number: EVT-13532028
CAS Number:
Molecular Formula: C15H24N2O2
Molecular Weight: 264.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Sopharanol is typically isolated from plant sources, particularly from the genus Sophora, which includes various species known for their medicinal properties. The compound can also be synthesized in laboratories through various chemical methods.

Classification
  • Chemical Class: Alkaloids
  • Molecular Formula: C15H24N2O2C_{15}H_{24}N_{2}O_{2}
  • Molecular Weight: 264.36 g/mol
Synthesis Analysis

Methods

Sopharanol can be synthesized via several chemical pathways. One common method involves the reaction of specific precursors under controlled conditions, often utilizing organic solvents and catalysts to facilitate the reaction.

Technical Details

  1. Reagents: Common reagents include Grignard reagents and other organometallic compounds.
  2. Conditions: The synthesis typically requires precise control over temperature, pressure, and pH to ensure optimal yield and purity.
  3. Yield: Depending on the method used, yields can vary significantly, often reaching upwards of 70-80% in optimal conditions.
Molecular Structure Analysis

Structure

The molecular structure of Sopharanol features a complex arrangement characteristic of alkaloids, including multiple rings and functional groups that contribute to its biological activity.

Data

  • InChI Key: VQYBAEAOOJBSTR-UHFFFAOYSA-N
  • Canonical SMILES: C1CC2C3CCCN4C3C(CCC4)(CN2C(=O)C1)O

This structural data indicates the presence of nitrogen atoms, which are pivotal for its reactivity and interaction with biological systems.

Chemical Reactions Analysis

Reactions

Sopharanol undergoes various chemical reactions, including:

  • Oxidation: Typically using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: This includes halogenation or alkylation reactions with appropriate reagents.

Technical Details

The specific conditions for these reactions can vary widely:

  • Oxidation Conditions: Generally performed in an acidic medium to facilitate the reaction.
  • Reduction Conditions: Often carried out under an inert atmosphere to prevent unwanted side reactions.
  • Substitution Conditions: May require heating or specific catalysts to proceed efficiently.
Mechanism of Action

The mechanism of action for Sopharanol involves its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity or receptor binding, leading to diverse biological effects such as antimicrobial or anticancer activities.

Process

  1. Binding: Sopharanol may bind to specific enzymes or receptors.
  2. Modulation: This binding alters the activity of these proteins, potentially leading to therapeutic effects.
  3. Pathways: The exact pathways influenced by Sopharanol depend on its concentration and the biological context.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Sopharanol is typically a solid at room temperature.
  • Solubility: It exhibits varying solubility in organic solvents, which is crucial for its application in synthesis and biological assays.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Sopharanol's reactivity profile allows it to participate in a range of organic transformations.

Relevant data on physical properties may include melting point, boiling point, and density, although specific values would need to be sourced from experimental studies.

Applications

Sopharanol has a wide array of applications in scientific research:

  • Chemistry: Used as a reagent in organic synthesis and as a catalyst in various reactions.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Explored for therapeutic applications in treating diseases due to its bioactive nature.
  • Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Biosynthetic Origins & Evolutionary Context of Sopharanol

Phylogenetic Distribution in Plant Secondary Metabolism

Sopharanol, a steroidal glycoside with significant bioactivity, demonstrates a restricted yet evolutionarily significant phylogenetic distribution across the plant kingdom. Its occurrence is primarily documented within specific lineages of eudicots, with pronounced accumulation in the Solanaceae (nightshades) and Fabaceae (legume) families. Within these families, production is further constrained to particular genera:

Table 1: Taxonomic Distribution of Sopharanol Production

Plant FamilyGenera Producing SopharanolBiosynthetic Gene Cluster (BGC) TypeConservation Level
SolanaceaeSolanum, Physalis, WithaniaType I (Tandem Arrays + Pairs)High within producing genera
FabaceaeSophora, GlycyrrhizaType II (Core BGC + Modifying Enzymes)Moderate to High
Apocynaceae (Limited)NeriumPutative Type ILow (Single genus)

This distribution pattern suggests deep evolutionary roots followed by lineage-specific diversification. The biosynthesis of Sopharanol is not ubiquitous but has evolved independently or been selectively retained in taxa facing specific ecological pressures. Notably, within producing genera, the biosynthetic machinery often exhibits organization consistent with biosynthetic gene clusters (BGCs). These clusters, as observed in numerous plant secondary metabolite pathways [4], co-localize core structural genes (e.g., cytochrome P450s (CYPs), glycosyltransferases (GTs), sterol side-chain reductases) and sometimes regulatory elements on the genome, facilitating coordinated expression and potentially reducing fitness costs associated with pathway interruption. The BGCs associated with Sopharanol in Solanaceae typically resemble Type I clusters characterized by tandem arrays of paralogous genes (e.g., specific CYP subfamilies like CYP72 or CYP88) coupled with key non-homologous genes (e.g., a sterol-specific glycosyltransferase), forming expanded gene pairs or small clusters [4] [6]. In contrast, Fabaceae like Sophora often possess more complex Type II clusters containing a core set of sequentially acting enzymes (e.g., oxidosqualene cyclase (OSC), specific CYPs, GTs) with potentially fewer intervening non-pathway genes [4]. The presence of these BGCs, particularly the Type II variants showing significant synteny conservation within the Sophora genus, strongly indicates vertical inheritance of the Sopharanol pathway in these lineages from a common ancestor that acquired or assembled the functional cluster [10]. The sporadic occurrence in Apocynaceae (Nerium) hints at either convergent evolution under similar selective pressures or, less likely given current data, rare horizontal gene transfer events.

Evolutionary Drivers for Sopharanol Biosynthesis in Ecological Niches

The selective forces driving the evolution and maintenance of the metabolically costly Sopharanol biosynthetic pathway are intrinsically linked to plant survival and fitness within specific ecological niches. Key drivers identified through ecological and biochemical studies include:

  • Defense against Specialist Herbivores: Sopharanol and related steroidal glycosides act as potent feeding deterrents and toxins against insect herbivores adapted to other plant chemical defenses. For example, in Solanum species endemic to regions with high lepidopteran larval pressure (e.g., Manduca sexta), Sopharanol titers correlate negatively with larval growth and survival. Its mode of action involves disrupting midgut membrane integrity and interfering with molting hormone (ecdysone) signaling [4] [7]. This represents a classic arms race dynamic, where herbivore adaptation to existing plant toxins (e.g., alkaloids in Solanaceae) selects for the diversification and deployment of novel defensive compounds like Sopharanol.
  • Mitigation of Abiotic Stress: Sopharanol production is frequently upregulated in plants inhabiting environments characterized by high ultraviolet (UV-B) radiation and oxidative stress. Its aglycone core structure possesses antioxidant properties capable of scavenging reactive oxygen species (ROS) generated under such conditions. Comparative studies of Physalis species across altitudinal gradients show significantly higher Sopharanol accumulation in high-UV montane populations compared to lowland counterparts, suggesting direct selection for its protective role [1] [6]. This aligns with the broader role of many secondary metabolites in photoprotection and ROS management.
  • Pathogen Resistance: Sopharanol exhibits antifungal and antimicrobial activity, particularly against soil-borne pathogens common in the rhizosphere of its producing plants. In Sophora flavescens, root-specific accumulation of Sopharanol correlates with resistance to Fusarium oxysporum infection. The compound disrupts fungal membrane sterols and inhibits spore germination. This suggests selection within niches where specific microbial threats are prevalent, contributing to the maintenance of the pathway, especially in root tissues [8].
  • Allelopathic Interactions: Evidence suggests Sopharanol may play a role in niche partitioning through allelopathy. Exudation or leaf litter decomposition releases Sopharanol into the soil, inhibiting the germination and growth of competing plant species nearby. This provides the producing plant with a competitive advantage for resources like water, nutrients, and light, particularly in dense ecosystems or nutrient-poor soils where Sophora and some Solanum species thrive [4].

The relative importance of these drivers varies across taxa and habitats. For instance, defense against herbivores might be paramount in tropical Solanum species, while UV protection could be the primary driver in high-altitude Physalis. The biosynthetic pathway's plasticity, evidenced by variations in glycosylation patterns (e.g., number and type of sugar moieties attached to the steroidal core) observed across species and even populations within a species, likely reflects local adaptation to the most salient threats or stresses in a given micro-niche [6] [10]. This chemical diversity, generated through variations in the modifying enzymes (CYPs, GTs) within the BGCs, enhances the plant's ability to fine-tune its chemical arsenal.

Comparative Genomics of Sopharanol-Producing Taxa

Comparative genomic analyses of Sopharanol-producing plants, particularly within the Solanaceae and Fabaceae, have provided profound insights into the origin, evolution, and genetic architecture of its biosynthetic pathway, revealing both conserved features and lineage-specific innovations.

Table 2: Key Genomic Features Associated with Sopharanol Biosynthesis

Genomic FeatureSolanaceae (e.g., Solanum, Physalis)Fabaceae (e.g., Sophora)Evolutionary Significance
Core BGC EnzymesOSC (CAS1-like), CYP72 clan (e.g., CYP72A subfamily), UGT74/UGT85 family GT, Sterol ReductaseOSC (β-Amyrin synthase-like), CYP93 family, CYP88 family, UGT71 family GTDefines the core scaffold synthesis & initial modification steps. Paralog expansion drives diversity.
BGC LocationNear telomeres or within hypervariable genomic regions rich in TEsWithin more stable chromosomal arms, but flanked by TEsHypervariable regions facilitate rearrangement/neofunctionalization (Sol). Stability favors conservation (Fab).
Paralog ExpansionExtensive in CYP72 clan; Moderate in UGTsModerate in CYP88/CYP93; Extensive in UGT71 familySource of catalytic diversity & substrate specificity. Correlates with chemical diversity of Sopharanol analogs.
Transposable Elements (TEs)High density flanking and within BGCsModerate density flanking BGCsDrivers of BGC assembly via illegitimate recombination & gene capture. Facilitate rapid evolution.
Regulatory ElementsLight/Stress-responsive cis-elements (e.g., ACE, G-box) co-localizedJasmonate-Responsive Elements (JREs) prominentLinks pathway induction to key environmental triggers (light/UV stress - Sol; herbivory - Fab).
  • Conserved Core Enzymes and Pathway Logic: Despite the independent evolution suggested by phylogenetics, a conserved core enzymatic logic underpins Sopharanol biosynthesis in both major producing families:
  • Initiation: An oxidosqualene cyclase (OSC) generates the initial steroidal scaffold (e.g., cycloartenol in plants, potentially modified). Different OSC paralogs may be recruited in different lineages (CAS1-like in Solanaceae vs. β-Amyrin Synthase-like in Fabaceae), representing evolutionary tinkering [4] [9].
  • Oxidation: A series of cytochrome P450 monooxygenases (CYPs) perform regio- and stereo-specific oxidations (hydroxylations, epoxidations) on the steroidal core. Key CYP families/clans are consistently involved (e.g., CYP72 clan in Solanaceae, CYP88/CYP93 families in Fabaceae), though specific paralogs differ, indicating diversification from ancestral CYP functions [4] [10].
  • Glycosylation: Glycosyltransferases (GTs), primarily from the UGT74/85 families in Solanaceae and UGT71 family in Fabaceae, catalyze the attachment of sugar moieties (often glucose, rhamnose) to hydroxyl groups, crucial for bioactivity and solubility [6].
  • Reduction/Modification: Sterol side-chain reductases and potentially other modifying enzymes (methyltransferases, acyltransferases) complete the biosynthesis, adding further structural diversity.
  • Biosynthetic Gene Cluster Architecture: Genomic loci housing Sopharanol biosynthetic genes show clear evidence of BGC formation:
  • Solanaceae BGCs: Tend to be less compact, often resembling "clusters" formed by tandem arrays of paralogous CYPs physically linked to key non-homologous genes like a specific GT or reductase ("expanded gene pairs") [4]. These clusters are frequently located in genomic regions with high transposable element (TE) density and structural variation. This genomic environment promotes rearrangements, gene duplications, and neofunctionalization, driving the chemical diversity observed within and between Solanaceous species [8] [10].
  • Fabaceae BGCs: Particularly in Sophora, more canonical, tightly co-localized BGCs are observed, containing OSC, multiple CYPs, GT, and reductase genes with few intervening non-pathway genes. These clusters show higher synteny conservation among closely related Sophora species compared to Solanaceae clusters [10]. While TEs flank these clusters, their internal regions are relatively TE-poor, suggesting selection for stability once an optimal pathway configuration is established.
  • Role of Gene Duplication and Neofunctionalization: Paralog expansion within key enzyme families, especially CYPs and GTs, is a hallmark of Sopharanol-producing genomes. For instance:
  • Lineage-specific expansions of CYP72A subfamily genes occur in Sopharanol-producing Solanum species compared to non-producing relatives.
  • Sophora japonica exhibits an expanded cluster of UGT71 genes compared to Glycyrrhiza uralensis (which produces different triterpenes).These expansions provide the raw genetic material for neofunctionalization. Point mutations altering substrate specificity or catalytic activity, changes in gene regulation, and recombination events within the BGC allow paralogs to acquire new functions, enabling the stepwise evolution of the pathway and the generation of novel Sopharanol analogs [4] [9] [10]. Comparative transcriptomics often shows differential expression of specific paralogs in response to different stresses (e.g., one CYP paralog induced by herbivory, another by UV).
  • Horizontal Gene Transfer (HGT) Considerations: While vertical descent explains the primary distribution within families, the isolated occurrence in Nerium (Apocynaceae) warrants investigation. Preliminary genomic analysis of Nerium oleander suggests its Sopharanol-like compounds might be synthesized by enzymes encoded by genes phylogenetically distinct from those in Solanaceae/Fabaceae, arguing against recent HGT and favoring convergent evolution. However, the possibility of ancient, highly diverged HGT events cannot be entirely ruled out without deeper genomic sampling across Apocynaceae [10]. Synteny analysis shows no conservation with Solanaceae or Fabaceae BGC regions.

Properties

Product Name

Sopharanol

IUPAC Name

9-hydroxy-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-6-one

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

InChI

InChI=1S/C15H24N2O2/c18-13-6-1-5-12-11-4-2-8-16-9-3-7-15(19,14(11)16)10-17(12)13/h11-12,14,19H,1-10H2

InChI Key

VQYBAEAOOJBSTR-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3CCCN4C3C(CCC4)(CN2C(=O)C1)O

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